molecular formula C8H2Br2S3 B1589122 5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 502764-54-7

5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1589122
CAS No.: 502764-54-7
M. Wt: 354.1 g/mol
InChI Key: MFLUNTNNZSCLFW-UHFFFAOYSA-N
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Description

This compound is a brominated derivative of a trithiatricyclo[6.3.0.0²,⁶]undeca-tetraene core, featuring two bromine atoms at positions 5 and 7. Its molecular formula is C₈H₂Br₂S₃, with a molecular weight of 354.1 g/mol . The bromine substituents are electron-withdrawing, influencing the electronic distribution of the conjugated sulfur-containing ring system. This compound is likely used as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the C-Br bonds.

Properties

IUPAC Name

5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2S3/c9-3-1-11-7-5(3)13-6-4(10)2-12-8(6)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLUNTNNZSCLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C3=C(S2)C(=CS3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466719
Record name 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502764-54-7
Record name 3,5-Dibromodithieno[3,2-b:2′,3′-d]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502764-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can be synthesized by bromination of dithieno[3,2-b:2’,3’-d]thiophene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene has a wide range of applications in scientific research, particularly in the field of organic electronics. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is primarily based on its electronic properties. The compound acts as a donor building block in conjugated systems, facilitating charge transfer and enhancing electronic interactions. Its high charge mobility and extended π-conjugation make it suitable for use in various optoelectronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,10-Dibromo-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene

  • Molecular formula : C₈H₂Br₂S₃ (same as the target compound)
  • Key difference : Bromine atoms are substituted at positions 4 and 10 instead of 5 and 8.
  • Impact : The positional isomerism alters steric and electronic properties. For example, the 4,10-dibromo isomer may exhibit distinct reactivity in nucleophilic substitution due to differing accessibility of bromine atoms .

Diethyl 3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate

  • Molecular formula : C₁₄H₁₂O₄S₃
  • Molecular weight : 340.44 g/mol
  • Key difference : Bromines are replaced with ethyl ester groups (-COOEt).
  • Impact :
    • The ester groups are electron-withdrawing, reducing electron density in the ring compared to the brominated analog.
    • Higher boiling point (485.4°C ) and flash point (189°C ) due to increased polarity .
    • Applications: Likely used as a building block in organic electronics or photovoltaics due to extended conjugation .

3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-ylboronic Acid

  • Molecular formula : C₈H₅BO₂S₃
  • Molecular weight : 240.13 g/mol
  • Key difference : A boronic acid (-B(OH)₂) group replaces one bromine.
  • Impact :
    • Enables participation in Suzuki-Miyaura cross-coupling reactions.
    • Reduced molecular weight and altered solubility (likely more polar than brominated analogs) .

4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene

  • Molecular formula : C₁₆H₁₉NS₂Br₂
  • Molecular weight : 449.27 g/mol
  • Key differences :
    • Incorporates a nitrogen atom (aza group) and an octyl chain.
    • Reduced sulfur count (two sulfur atoms vs. three in the target compound).
  • Nitrogen introduces basicity, enabling protonation under acidic conditions .

5,7λ⁶,9-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),3,10-tetraene 7,7-Dioxide

  • Molecular formula : C₈H₄O₂S₃
  • Molecular weight : 227.94 g/mol
  • Key difference : One sulfur atom is oxidized to a sulfone (-SO₂).
  • Impact :
    • Increased polarity and thermal stability due to the sulfone group.
    • Altered UV-Vis absorption properties, making it suitable for optoelectronic applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Key Applications
5,9-Dibromo-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-tetraene C₈H₂Br₂S₃ 354.1 Br, S N/A Cross-coupling precursors
4,10-Dibromo isomer C₈H₂Br₂S₃ 354.1 Br, S N/A Position-dependent reactivity
Diethyl dicarboxylate derivative C₁₄H₁₂O₄S₃ 340.44 -COOEt, S 485.4 Organic electronics
Boronic acid derivative C₈H₅BO₂S₃ 240.13 -B(OH)₂, S N/A Suzuki-Miyaura intermediates
7,7-Dioxide sulfone derivative C₈H₄O₂S₃ 227.94 -SO₂, S N/A High-stability materials
4,10-Dibromo-7-octyl-3,11-dithia-7-aza derivative C₁₆H₁₉NS₂Br₂ 449.27 Br, N, S, octyl chain N/A Bioactive molecule synthesis

Biological Activity

5,9-Dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound belonging to the thienothiophene family. Its unique structure features multiple sulfur atoms and bromine substituents, which contribute to its electronic properties and potential biological activities. This article explores the biological activity of this compound based on existing research findings.

  • Molecular Formula : C8H2Br2S3
  • Molecular Weight : 354.1 g/mol
  • Structure : The compound consists of a tricyclic system with significant conjugation due to the presence of sulfur atoms and bromine substituents.

Anticancer Activity

A study focusing on thienothiophene derivatives showed that certain modifications could enhance their anticancer activity. For instance, compounds with halogen substituents exhibited increased potency against cancer cell lines due to their ability to intercalate DNA or disrupt cellular processes .

Antimicrobial Properties

Research has indicated that thienothiophene derivatives possess significant antimicrobial properties. A comparative analysis revealed that compounds with multiple bromine atoms demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .

The mechanisms by which these compounds exert their effects are primarily related to their electronic structure:

  • Electrophilic Reactivity : The presence of bromine enhances electrophilicity, allowing interaction with nucleophilic sites in biological molecules.
  • Conjugation : The extended π-conjugation contributes to stability and reactivity, facilitating interactions with cellular components.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2,6-Dibromodithieno[3,2-b:2',3'-d]thiopheneC8H2Br2S3Similar structure; explored for electronic applications
Thieno[3,2-b]thiopheneC8H6SBase structure; simpler than dibrominated derivatives
Dithieno[3,2-b:2',3'-d]thiopheneC8H4S3Fewer bromine atoms; less reactive

Synthesis and Applications

The synthesis of this compound typically involves bromination processes that introduce bromine atoms at specific positions on the thienothiophene backbone . This synthetic utility allows for further modifications that can enhance its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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